2-Difluoromethyl-benzoxazole

Catalog No.
S1972499
CAS No.
91437-09-1
M.F
C8H5F2NO
M. Wt
169.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Difluoromethyl-benzoxazole

CAS Number

91437-09-1

Product Name

2-Difluoromethyl-benzoxazole

IUPAC Name

2-(difluoromethyl)-1,3-benzoxazole

Molecular Formula

C8H5F2NO

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C8H5F2NO/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H

InChI Key

UDIPXWGWAFYJOU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C(F)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(F)F

2-Difluoromethyl-benzoxazole (CAS 91437-09-1) is a specialized fluorinated heterocyclic building block widely utilized in medicinal chemistry, agrochemical development, and advanced materials. Featuring a difluoromethyl (-CF2H) group at the C2 position of the benzoxazole core, this compound serves as a highly stable, lipophilic bioisostere for alcohols, thiols, and methyl groups [1]. Its primary procurement value lies in its dual functionality: it provides the metabolic robustness and enhanced lipophilicity typical of fluorinated motifs, while uniquely retaining hydrogen-bond donor capabilities [2]. For industrial and laboratory buyers, sourcing this pre-functionalized core eliminates the need for complex, low-yield late-stage difluoromethylation, offering a reliable starting material for downstream cross-coupling, derivatization, and formulation workflows.

Substituting 2-difluoromethyl-benzoxazole with its closest commercial analogs, such as 2-methylbenzoxazole or 2-trifluoromethylbenzoxazole, fundamentally alters the physicochemical and binding profile of downstream products [1]. While 2-methylbenzoxazole is highly accessible, it lacks the metabolic stability and lipophilicity required to survive oxidative degradation in biological or harsh chemical environments. Conversely, 2-trifluoromethylbenzoxazole (-CF3) provides extreme metabolic stability and lipophilicity but entirely abolishes the hydrogen-bond donor capacity at the C2 position. This loss of hydrogen bonding prevents critical target-site interactions in pharmaceutical applications and alters polymer chain packing in materials science. Consequently, generic substitution forces a compromise between metabolic stability and interaction capacity, making the exact -CF2H compound non-interchangeable for precision structural applications.

Retention of Hydrogen Bond Donor Functionality vs. Trifluoromethyl Analogs

The -CF2H group in 2-difluoromethyl-benzoxazole uniquely functions as a lipophilic hydrogen bond donor, a property completely absent in the -CF3 analog [1]. Studies utilizing Abraham's solute hydrogen bond acidity parameter ([A]) demonstrate that difluoromethylated arenes exhibit an [A] value of approximately 0.10, comparable to thiophenol and aniline, whereas trifluoromethylated analogs possess an [A] value of 0. This enables 2-difluoromethyl-benzoxazole to participate in critical hydrogen-bonding networks within target matrices.

Evidence DimensionHydrogen bond acidity parameter ([A])
Target Compound Data[A] ≈ 0.10 (active hydrogen bond donor)
Comparator Or Baseline2-Trifluoromethylbenzoxazole ([A] = 0, inactive)
Quantified DifferenceAbsolute retention of H-bond donor capacity
ConditionsAbraham's solute 1H NMR analysis (DMSO-d6 vs CDCl3 chemical shift differential)

Procuring the -CF2H analog is essential for applications requiring specific directional intermolecular interactions that -CF3 groups cannot provide.

Enhanced Lipophilicity Profile vs. Unfluorinated Methylbenzoxazole

The incorporation of the difluoromethyl group significantly enhances the lipophilicity of the benzoxazole core compared to the standard 2-methylbenzoxazole [1]. While 2-methylbenzoxazole exhibits a baseline logP of approximately 1.8 to 2.1, the substitution of hydrogen atoms with fluorine to form the -CF2H group increases the logP, improving membrane permeability and partitioning behavior. Furthermore, the strong C-F bonds protect the C2 position from rapid oxidative metabolism that readily degrades the unfluorinated methyl group.

Evidence DimensionLipophilicity (logP) and oxidative stability
Target Compound DataElevated logP with high resistance to C2 oxidation
Comparator Or Baseline2-Methylbenzoxazole (logP ~1.8-2.1, highly susceptible to metabolic oxidation)
Quantified DifferenceSignificant increase in logP and metabolic half-life
ConditionsStandard octanol-water partitioning and in vitro metabolic stability assays

Buyers developing agrochemicals or pharmaceuticals must select the -CF2H analog to ensure sufficient half-life and bioavailability, which the unfluorinated baseline cannot achieve.

Elimination of Expensive Late-Stage Catalytic Difluoromethylation

De novo synthesis of 2-difluoromethyl-benzoxazole from unfunctionalized benzoxazole requires complex transition-metal catalysis, such as Palladium-catalyzed decarbonylative C-H difluoromethylation using expensive XantPhos ligands and high temperatures (150 °C) [1]. Procuring the pre-synthesized 2-difluoromethyl-benzoxazole directly bypasses these low-atom-economy steps, avoiding the cost of precious metal catalysts, the need for specialized difluoromethyl anhydride reagents, and the yield losses associated with incomplete C-H functionalization.

Evidence DimensionSynthetic step count and catalyst requirement
Target Compound Data0 additional steps, 0% Pd/XantPhos required
Comparator Or BaselineDe novo C-H difluoromethylation (requires Pd catalyst, XantPhos ligand, 150 °C)
Quantified Difference100% reduction in late-stage difluoromethylation catalyst costs
ConditionsIndustrial scale-up or library synthesis workflows

Purchasing the functionalized core drastically reduces process complexity, reagent costs, and transition-metal contamination risks in downstream manufacturing.

Basicity Attenuation of the Benzoxazole Core for Formulation Compatibility

The strong electron-withdrawing effect of the -CF2H group significantly attenuates the basicity of the adjacent benzoxazole nitrogen compared to the electron-donating methyl group in 2-methylbenzoxazole [1]. While 2-methylbenzoxazole is already a weak base (pKa ~1.0), the introduction of the difluoromethyl group further lowers this pKa, ensuring the nitrogen remains strictly unprotonated across a wider range of physiological and process pH levels. This altered ionization state directly impacts solubility profiles and prevents unwanted salt formation during formulation.

Evidence DimensionNitrogen basicity (pKa)
Target Compound DataSignificantly lowered pKa (highly attenuated basicity)
Comparator Or Baseline2-Methylbenzoxazole (pKa ~1.0)
Quantified DifferenceStronger electron-withdrawing inductive effect lowering basicity
ConditionsAqueous formulation or physiological pH environments

This predictable ionization behavior is critical for buyers engineering specific solubility and absorption profiles in complex chemical formulations.

Bioisosteric Replacement in Drug Discovery

Directly downstream of its unique hydrogen-bond donor capacity, this compound is the optimal starting material for synthesizing kinase inhibitors or receptor antagonists where a -CF3 group abolishes binding but a -CH3 group lacks metabolic stability [1].

Agrochemical Active Ingredient Development

Leveraging its enhanced lipophilicity and metabolic stability, 2-difluoromethyl-benzoxazole is highly suited for developing next-generation fungicides and herbicides that require prolonged environmental half-lives and superior leaf-cuticle penetration [1].

High-Throughput Screening Library Generation

Because it bypasses complex Pd-catalyzed difluoromethylation, it is an ideal, ready-to-use core scaffold for combinatorial chemistry workflows aimed at rapidly generating diverse difluoromethylated heterocyclic libraries without transition-metal contamination [1].

XLogP3

2.4

Wikipedia

2-DIFLUOROMETHYL-BENZOXAZOLE

Dates

Last modified: 08-16-2023

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